(2S,3R)-2-aminobutane-1,3-diol

Description

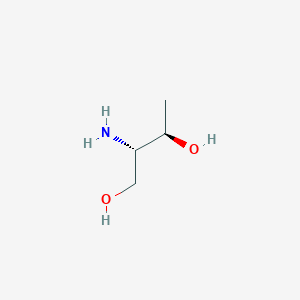

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305858 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44520-54-9 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,3r 2 Aminobutane 1,3 Diol

Chemoenzymatic Synthetic Routes for Stereoselective Production

Chemoenzymatic routes offer the advantage of high selectivity and mild reaction conditions, leveraging the catalytic prowess of enzymes. These methods are increasingly employed for the synthesis of complex chiral molecules like (2S,3R)-2-aminobutane-1,3-diol.

Applications of Carbonyl Reductases in Asymmetric Reduction

Carbonyl reductases (CRs) are a class of enzymes that catalyze the stereoselective reduction of carbonyl compounds to their corresponding alcohols, making them ideal for establishing specific stereocenters. The synthesis of this compound via this method would typically involve the diastereoselective reduction of a suitable α-amino-β-keto ester or a related precursor.

The general approach involves the reduction of a carbonyl group at the C-3 position of a 2-aminobutanoic acid derivative. The stereochemical outcome is dictated by the facial selectivity of the carbonyl reductase. For the synthesis of the (3R)-hydroxyl group, a reductase that follows Prelog's rule, delivering a hydride to the Re-face of the carbonyl, would be required. A number of carbonyl reductases, often from yeast strains such as Candida magnoliae or engineered E. coli, have been shown to reduce β-ketoesters to the corresponding (R)-β-hydroxyesters with high enantiomeric excess.

While a direct documented reduction of a 2-amino-3-oxobutanoate to yield this compound is not extensively reported, the substrate specificity of many carbonyl reductases suggests this is a feasible approach. The key challenge lies in identifying or engineering a carbonyl reductase that not only exhibits high diastereoselectivity for the desired (3R)-alcohol but also tolerates the amino group at the C-2 position.

Table 1: Representative Carbonyl Reductase-Catalyzed Reductions of β-Keto Esters

| Enzyme Source | Substrate | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% | >99% |

| Rhodococcus erythropolis | Ethyl 3-oxopentanoate | Ethyl (S)-3-hydroxypentanoate | >98% | >98% |

| Engineered E. coli | Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate | Methyl (2R,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propanoate | >99% | >99% |

Transaminase-Mediated Biocatalysis for Enantioselective Amination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. The synthesis of this compound can be envisioned through the amination of a β-hydroxy ketone precursor.

The catalytic mechanism of transaminases involves a two-step "ping-pong bi-bi" reaction. In the first half-reaction, the pyridoxal-5'-phosphate (PLP) cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts an amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and a ketone byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to a ketone substrate, regenerating the PLP cofactor and producing the desired chiral amine.

For the formation of a 2-aminoalcohol, the substrate is a hydroxy-ketone. The stereoselectivity of the reaction is determined by the specific binding orientation of the substrate in the active site, which is composed of a large and a small binding pocket. The enzyme forces the substrate to adopt a conformation that exposes one of its prochiral faces to the amino group of the PMP, leading to the formation of a specific stereoisomer. The formation of the (2S)-amino group in this compound would necessitate the use of an (S)-selective transaminase.

The substrate scope of wild-type transaminases can be a limiting factor, as they often show a preference for specific types of ketones. However, protein engineering and directed evolution have significantly expanded the range of acceptable substrates to include bulkier and more functionalized molecules, including hydroxy ketones.

For the synthesis of this compound, the precursor would be (3R)-3-hydroxy-2-butanone. The successful application of a transaminase would depend on its ability to accept this substrate and exhibit high enantioselectivity for the formation of the (2S)-amine. While direct synthesis of L-allo-threoninol using this method is an area of ongoing research, studies on similar substrates provide a strong proof-of-concept.

Table 2: Substrate Scope of Selected (S)-Selective Transaminases

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Chromobacterium violaceum ω-TA | 1-Phenyl-1,2-propanedione | (S)-2-Amino-1-phenyl-1-propanone | 95 | >99% |

| Arthrobacter sp. ω-TA | Acetophenone | (S)-1-Phenylethylamine | >99 | >99% |

| Engineered TA | 4-Hydroxy-2-butanone | (S)-3-aminobutanol | High | >99% |

Enzyme Cascade Reactions in the Synthesis of Chiral Amino Alcohols

Enzyme cascade reactions, where multiple enzymatic transformations are carried out in a single pot, offer a highly efficient approach to complex molecules by avoiding the isolation of intermediates and reducing waste. A plausible cascade for this compound could start from a simpler precursor and build the desired stereochemistry in a sequential manner.

One potential cascade could involve a threonine aldolase (B8822740) to create the carbon-carbon bond and set the stereochemistry of the hydroxyl group, followed by a transaminase to introduce the amino group. For instance, an L-threonine transaldolase could catalyze the reaction between acetaldehyde (B116499) and glycine (B1666218) to form L-allo-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid). Subsequently, a carboxylate reductase could selectively reduce the carboxylic acid to the primary alcohol, yielding this compound.

Alternatively, a cascade could be designed starting from a diol. An alcohol dehydrogenase could selectively oxidize a primary alcohol of a butane-1,3-diol to an aldehyde, which is then aminated by a transaminase or an amine dehydrogenase to furnish the final product. chemrxiv.org

Chemical Asymmetric Synthesis Approaches

Traditional organic synthesis offers a variety of methods for the diastereoselective and enantioselective synthesis of 2-amino-1,3-diols. These methods often rely on chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

A common strategy for the synthesis of 2-amino-1,3-diols is the reduction of α-amino-β-keto esters. The stereochemical control in the reduction of the ketone can be achieved using chiral reducing agents or by substrate-controlled reduction where the existing stereocenter at the α-position directs the approach of the reducing agent. For the synthesis of this compound, this would involve the reduction of an N-protected (2S)-2-amino-3-oxobutanoate. The desired syn relationship between the amino and hydroxyl groups can be achieved through chelation-controlled reduction, for example, using zinc borohydride (B1222165).

Another powerful method is the Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting epoxide with an amine source. wikipedia.org For this compound, the synthesis could start from (E)-2-buten-1-ol. A Sharpless epoxidation using L-(+)-diethyl tartrate would yield (2R,3R)-3-methyloxirane-2-methanol. Subsequent nucleophilic opening of the epoxide at the C-2 position with an azide (B81097) source, followed by reduction, would lead to the desired this compound.

Table 3: Comparison of Chemical Asymmetric Synthesis Approaches

| Method | Key Step | Stereocontrol | Advantages | Potential Challenges |

|---|---|---|---|---|

| Chiral Pool Synthesis | Starting from L-threonine | Inherent in starting material | High stereopurity | Limited availability of starting materials for other stereoisomers |

| Asymmetric Epoxidation | Sharpless epoxidation of an allylic alcohol | Chiral catalyst | High enantioselectivity, predictable stereochemistry | Multi-step process, regioselectivity of epoxide opening |

| Diastereoselective Reduction | Reduction of an α-amino-β-keto ester | Substrate or reagent control | Convergent synthesis | Requires stereoselective synthesis of the precursor |

Table 4: List of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| L-allo-threoninol | |

| L-allo-threonine | |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | |

| (E)-2-buten-1-ol | |

| (2R,3R)-3-methyloxirane-2-methanol | |

| Ethyl 4-chloro-3-oxobutanoate | |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | |

| Ethyl 3-oxopentanoate | |

| Ethyl (S)-3-hydroxypentanoate | |

| Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate | |

| Methyl (2R,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propanoate | |

| 1-Phenyl-1,2-propanedione | |

| (S)-2-Amino-1-phenyl-1-propanone | |

| Acetophenone | |

| (S)-1-Phenylethylamine | |

| 4-Hydroxy-2-butanone |

Stereoselective Reduction Strategies for Precursor Compounds

A primary strategy for establishing the desired stereochemistry involves the stereoselective reduction of prochiral precursor molecules, such as α-amino-β-keto esters or azido (B1232118) ketones. In this approach, the ketone group is reduced to a hydroxyl group, creating the C3 stereocenter. The success of this method hinges on the choice of reducing agent and the influence of the existing stereocenter at C2.

Diastereoselective reduction of an α-amino ketone precursor can be directed by the existing chiral center containing the amino group. Substrate-controlled reductions often employ hydride reagents where the steric bulk of the reagent and the substrate dictate the facial selectivity of the hydride attack on the carbonyl group. For instance, chelation-controlled reductions, using reagents like zinc borohydride, can lock the conformation of the precursor, leading to a predictable and highly selective reduction. The relative stereochemistry between the amino and the newly formed hydroxyl group is thus established with high fidelity.

Table 1: Comparison of Reducing Agents for Diastereoselective Ketone Reduction Note: This table presents generalized data for the reduction of α-substituted ketones to illustrate the principles.

| Reducing Agent | Typical Diastereomeric Ratio (syn:anti) | Mechanism Principle |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Variable, often follows Cram's rule | Non-chelation control, steric approach |

| Zinc Borohydride (Zn(BH₄)₂) | >95:5 | Chelation control |

| Lithium tri-sec-butylborohydride (L-Selectride®) | >98:2 | Sterically hindered, high selectivity |

Directed Aminohydroxylation Protocols

Directed aminohydroxylation allows for the simultaneous introduction of both the amino and hydroxyl groups across a carbon-carbon double bond in a precursor molecule. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for achieving this transformation enantioselectively. organic-chemistry.orgnih.govwikipedia.org This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, to deliver the nitrogen and oxygen atoms to one face of the alkene. organic-chemistry.orgnih.govrsc.org

For the synthesis of this compound, one could envision starting from an allylic alcohol precursor. The osmium-catalyzed aminohydroxylation of allylic carbamates is a known strategy for producing cyclic intermediates which, upon hydrolysis, yield 2-amino-1,3-diols. nih.gov The choice of the chiral ligand dictates which enantiomer of the product is formed, allowing for precise control over the absolute stereochemistry of both the C2 and C3 centers. organic-chemistry.org The reaction is syn-selective, meaning the amino and hydroxyl groups add to the same side of the double bond. nih.gov

Chiral Auxiliary-Mediated Synthesis of 2-Amino-1,3-diol Architectures

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. rsc.org Once the desired stereochemistry is set, the auxiliary is removed and can often be recycled. Evans oxazolidinones are among the most effective and widely used chiral auxiliaries for this purpose. rsc.orgsantiago-lab.comnih.govmdpi.com

In this methodology, an achiral carboxylic acid is first attached to the chiral oxazolidinone to form an N-acyl oxazolidinone. Deprotonation forms a chiral enolate, where the bulky substituent on the auxiliary blocks one face, forcing an incoming electrophile (e.g., in an aldol (B89426) or alkylation reaction) to approach from the less hindered side. researchgate.net For synthesizing a 2-amino-1,3-diol, an asymmetric aldol reaction can be employed to set the C2-C3 bond and their corresponding stereochemistries. Subsequent cleavage of the auxiliary reveals the desired functional groups. For example, reductive cleavage with lithium borohydride can directly yield the 1,3-diol moiety. santiago-lab.com

Another prominent chiral auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org Similar to Evans auxiliaries, N-acyl sultams can be used to direct stereoselective aldol condensations, Michael additions, and alkylations with high predictability and diastereoselectivity. wikipedia.org

Ring-Opening Reactions of Heterocyclic Precursors for this compound Synthesis

The inherent ring strain of small heterocyclic compounds like epoxides and aziridines makes them excellent substrates for nucleophilic ring-opening reactions. nih.govnih.govsemanticscholar.orgupenn.edufrontiersin.org By using an enantiomerically pure epoxide or aziridine (B145994), this strategy can be a powerful tool for asymmetric synthesis.

To generate the this compound structure, a chiral epoxide, such as (R)-2-methyl-2-vinyloxirane, could be subjected to a regioselective ring-opening reaction. The nucleophilic attack of an amine or an amine equivalent at the less substituted carbon would proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at that center and establishing the vicinal amino alcohol moiety with a defined stereochemistry. scielo.org.mx Alternatively, starting with a chiral aziridine and using an oxygen nucleophile (e.g., water or a protected hydroxide) can achieve the same architectural goal. nih.govnih.gov The regioselectivity of the ring-opening is a critical factor and can be influenced by the nature of the substituents on the ring, the nucleophile, and the use of Lewis or Brønsted acid catalysts. frontiersin.orgscielo.org.mx

Kinetic Resolution Techniques for Enantiopure this compound Isolation

When a synthetic route produces a racemic (1:1) mixture of enantiomers, kinetic resolution is a common technique to separate them. This method exploits the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Lipase-Mediated Acylation for Stereoselective Separation

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity. polimi.it Lipases catalyze the acylation of alcohols and amines. In a racemic mixture of 2-aminobutane-1,3-diol (B11762401), a lipase (B570770) can selectively acylate one enantiomer at a much faster rate than the other. nih.govmdpi.com

Commonly used lipases for this purpose include Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL). polimi.itrsc.orgnih.govresearchgate.netresearchgate.netnih.gov The reaction is typically performed in a non-polar organic solvent using an acyl donor like vinyl acetate. One enantiomer is converted into an ester (or amide if the amino group is acylated), while the other remains largely unreacted. The resulting mixture of the acylated compound and the unreacted aminodiol can then be separated by standard chromatographic techniques. This method can provide access to both enantiomers in high enantiomeric purity. nih.govmdpi.com

Table 2: Common Lipases in Kinetic Resolution

| Enzyme | Common Source | Key Characteristics |

|---|---|---|

| Lipase B (CALB) | Candida antarctica | High versatility, robust, high enantioselectivity for a wide range of alcohols and amines. rsc.orgnih.govnih.gov |

| Lipase (PSL) | Pseudomonas cepacia (now Burkholderia cepacia) | Widely used for resolving chiral amines and alcohols, often with excellent results. polimi.itresearchgate.netnih.gov |

| Lipase AK | Pseudomonas fluorescens | Effective in highly asymmetric transformations, particularly acylation of alcohols. mdpi.com |

Deracemization Strategies Employing Stereocomplementary Enzymes

Deracemization is a more advanced technique that can theoretically convert an entire racemic mixture into a single, pure enantiomer, thus overcoming the 50% maximum yield limitation of traditional kinetic resolution. nih.govresearchgate.net One common strategy involves a chemoenzymatic process that combines an enantioselective oxidase enzyme with a non-selective chemical reducing agent. nih.govresearchgate.net

In this process, an amine oxidase selectively oxidizes the unwanted enantiomer (e.g., the (2R,3S)-isomer) to an achiral imine intermediate. Simultaneously, a chemical reducing agent, such as ammonia-borane complex, present in the reaction mixture reduces the imine back to the racemic amine. nih.gov This creates a cycle where the unwanted enantiomer is continuously converted back into the racemate, while the desired enantiomer is left untouched by the enzyme and accumulates. Over time, this process can lead to a high yield and high enantiomeric excess of the desired this compound.

A related concept is Dynamic Kinetic Resolution (DKR), where the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. princeton.edursc.orgnih.govprinceton.edu This ensures that the substrate pool for the desired transformation is constantly replenished, allowing for a theoretical yield of 100% of the single desired enantiomer. princeton.edunih.gov

Chemical Reactivity and Derivatization of 2s,3r 2 Aminobutane 1,3 Diol

Functional Group Transformations

The presence of two hydroxyl groups and an amino group on a small carbon skeleton makes (2S,3R)-2-aminobutane-1,3-diol a versatile substrate for various functional group interconversions. Strategic manipulation of these groups, often requiring protection-deprotection strategies, enables the synthesis of a wide array of more complex chiral molecules.

The selective oxidation of one of the two hydroxyl groups in this compound is a challenging yet valuable transformation. The differentiation between the primary and secondary hydroxyls allows for the targeted synthesis of either an amino aldehyde or an amino ketone, which are important chiral building blocks. Prior protection of the amino group, typically as a carbamate (B1207046) (e.g., N-Boc), is generally required to prevent undesired side reactions.

Common selective oxidizing agents can be employed to achieve regioselective oxidation. For instance, reagents that are sterically less hindered tend to preferentially oxidize the primary alcohol, while other conditions can favor the oxidation of the secondary alcohol. The choice of oxidant and reaction conditions is critical for achieving high selectivity.

Table 1: Representative Reagents for Selective Oxidation of N-Protected this compound

| Oxidizing Agent/System | Target Hydroxyl Group | Expected Product |

| Pyridinium chlorochromate (PCC) | Primary | N-Protected-(2S,3R)-2-amino-3-hydroxybutanal |

| Dess-Martin periodinane (DMP) | Primary or Secondary | N-Protected-(2S,3R)-2-amino-3-hydroxybutanal or N-Protected-(2S,3R)-2-amino-1-hydroxybutan-3-one |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Primary or Secondary | N-Protected-(2S,3R)-2-amino-3-hydroxybutanal or N-Protected-(2S,3R)-2-amino-1-hydroxybutan-3-one |

The intermediate structures derived from the oxidation of this compound, such as the corresponding β-amino ketones, are valuable precursors for further stereoselective modifications. The reduction of the ketone functionality in these intermediates can lead to the formation of diastereomeric amino diols. The stereochemical outcome of such reductions is often influenced by the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

For instance, the reduction of an N-Boc-protected 2-amino-1-hydroxybutan-3-one can proceed with high diastereoselectivity. Chelation-controlled reductions, for example with zinc borohydride (B1222165) or certain aluminum-based reagents, typically favor the formation of the syn-diol, while non-chelating reducing agents, such as sodium borohydride under certain conditions, may lead to the anti-diol. This allows for the synthesis of other stereoisomers of 2-aminobutane-1,3-diol (B11762401).

Table 2: Stereoselective Reduction of N-Boc-2-amino-1-hydroxybutan-3-one

| Reducing Agent | Predominant Diastereomer | Rationale |

| Zinc borohydride (Zn(BH₄)₂) | syn-(2S,3S)-2-aminobutane-1,3-diol | Chelation control involving the Boc-carbonyl and the ketone oxygen directs hydride delivery from a specific face. |

| Sodium borohydride (NaBH₄) | anti-(2S,3R)-2-aminobutane-1,3-diol | Felkin-Anh model of non-chelation controlled reduction often predicts the stereochemical outcome. |

| L-Selectride® | syn-(2S,3S)-2-aminobutane-1,3-diol | Sterically hindered hydride reagent approaching from the less hindered face of the chelated intermediate. |

The hydroxyl groups of this compound are poor leaving groups and therefore require activation to undergo nucleophilic substitution. A common strategy involves the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate (-OMs) or a tosylate (-OTs), which are excellent leaving groups. This transformation is typically achieved by reacting the N-protected amino diol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

Once activated, these positions are susceptible to attack by a variety of nucleophiles, allowing for the introduction of new functional groups with inversion of stereochemistry (Sₙ2 reaction). The primary hydroxyl group is generally more reactive towards sulfonation than the secondary hydroxyl group, allowing for regioselective activation under controlled conditions.

Table 3: Nucleophilic Substitution Strategy for N-Protected this compound

| Step | Reagents | Intermediate/Product |

| 1. Amino Group Protection | Di-tert-butyl dicarbonate (B1257347), Base | N-Boc-(2S,3R)-2-aminobutane-1,3-diol |

| 2. Selective Activation of Primary Hydroxyl | Methanesulfonyl chloride, Triethylamine (1 eq.) | N-Boc-(2S,3R)-2-amino-3-hydroxy-1-butyl mesylate |

| 3. Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | N-Boc-(2S,3R)-2-amino-1-azidobutan-3-ol |

Synthesis of Nitrogen-Containing Derivatives

The primary amino group of this compound is a key site for derivatization, enabling the synthesis of a wide range of nitrogen-containing compounds such as amides and carbamates. These transformations are fundamental in peptide synthesis and in the introduction of protecting groups.

The amino group of this compound can readily undergo acylation with various acylating agents to form stable amide derivatives. This reaction is typically carried out by treating the amino diol with an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. The hydroxyl groups may need to be protected, depending on the desired outcome and the reactivity of the acylating agent.

This amidation is a versatile method for introducing a wide range of acyl groups, from simple acetyl groups to more complex moieties, thereby modifying the steric and electronic properties of the parent molecule.

Table 4: Synthesis of Amide Derivatives of this compound

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | N-((2S,3R)-1,3-dihydroxybutan-2-yl)acetamide |

| Benzoyl chloride | Pyridine | N-((2S,3R)-1,3-dihydroxybutan-2-yl)benzamide |

| Acetic anhydride | Sodium bicarbonate | N-((2S,3R)-1,3-dihydroxybutan-2-yl)acetamide |

The formation of carbamates is a widely used strategy for the protection of the amino group in this compound, preventing its participation in subsequent reactions. The most common carbamate protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the amino diol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), making it an excellent choice for orthogonal protection strategies. Other common carbamate protecting groups include the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, which offer different deprotection conditions.

Table 5: Boc-Protection of this compound

| Reagent | Base | Solvent | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Dioxane/Water | tert-butyl ((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | tert-butyl ((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate |

Heterocyclic Ring Formation: Oxazolidines and Oxazolidin-2-ones

The 1,2-amino alcohol motif within this compound is a key structural feature that enables its participation in cyclization reactions to form five-membered heterocyclic rings, namely oxazolidines and their corresponding ketones, oxazolidin-2-ones.

Oxazolidines: The synthesis of oxazolidines from 1,2-amino alcohols is a well-established transformation, typically involving condensation with an aldehyde or ketone. In the case of this compound, the reaction proceeds through the initial formation of a transient iminium ion intermediate, which then undergoes rapid intramolecular nucleophilic attack by the adjacent hydroxyl group to form the stable cyclic oxazolidine (B1195125) ring. This cyclization is often quantitative and can occur under mild conditions. The stereochemistry of the starting aminodiol directly influences the stereochemistry of the resulting oxazolidine, making this a powerful method for creating chiral heterocycles. For instance, the reaction of a β-hydroxy amino acid with an aldehyde in the presence of a metal ion like nickel(II) has been shown to yield stereospecific oxazolidine complexes. nih.gov While the reaction of L-allo-threonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) under certain conditions was reported to yield an aldimine rather than a cyclized product, the general reactivity pattern for 1,2-amino alcohols strongly supports the feasibility of forming oxazolidines from L-allo-threoninol. nih.gov

Oxazolidin-2-ones: These structures are cyclic carbamates and are of significant interest, particularly as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries). The conversion of a 1,2-amino alcohol like this compound to an oxazolidin-2-one involves reaction with a carbonylating agent. Common reagents for this transformation include phosgene (B1210022) or its safer solid equivalent, triphosgene, as well as dialkyl carbonates like diethyl carbonate. beilstein-journals.org The reaction mechanism generally involves the formation of a carbamate intermediate, followed by an intramolecular cyclization that displaces a leaving group to close the ring. These methods provide a direct route to optically pure oxazolidin-2-ones, leveraging the inherent chirality of the starting aminodiol.

Advanced Functionalization Strategies for Complex Molecular Scaffolds

The distinct functional groups and inherent chirality of this compound make it an ideal non-nucleosidic scaffold for the construction of complex, multifunctional molecules. Its acyclic nature provides flexibility, while the primary and secondary hydroxyl groups offer differential reactivity for the controlled, stepwise attachment of various molecular entities.

Oligonucleotide Functionalization via Threoninol-Derived Building Blocks

A significant application of this compound is in the solid-phase synthesis of modified oligonucleotides. By converting it into a phosphoramidite (B1245037) building block, it can be incorporated at any desired position within a growing DNA or RNA chain using standard automated synthesizers. This strategy uses the aminodiol as a scaffold to introduce functionalities that are not native to nucleic acids.

A key example is the introduction of thiol groups into oligonucleotides. Researchers have developed a straightforward synthesis where the amino group of L-threoninol is first acylated with a protected mercaptopropanoic acid. Subsequently, the primary hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, which is standard for oligonucleotide synthesis, and the secondary hydroxyl group is converted into a phosphoramidite. This threoninol-derived phosphoramidite synthon is then used in solid-phase synthesis to build oligonucleotides containing a protected thiol group.

Following synthesis, the protecting group can be removed to liberate the reactive thiol. These thiolated oligonucleotides are valuable intermediates for a wide range of applications. For example, the thiol group provides a specific point of attachment for conjugating other molecules, such as fluorescent dyes or reporter groups. Furthermore, the strong affinity of sulfur for gold surfaces allows these modified oligonucleotides to be used for the functionalization of gold nanoparticles, a critical technology in biosensing and nanomedicine.

Conjugation with Natural Products and Biomolecules

The utility of this compound as a versatile chiral linker extends to its conjugation with other complex biomolecules and functional chemical entities. Its structure allows for the creation of sophisticated molecular constructs where the aminodiol serves as a central hub, connecting different molecular domains with precise stereochemical control.

Building on the functionalization strategies used for oligonucleotides, the threoninol scaffold can be adapted to link nucleic acids with other molecules. For instance, a threoninol backbone residue has been used to covalently link a copper(II) terpyridine complex to an oligonucleotide. This conjugate acts as an artificial ribonuclease, where the oligonucleotide portion provides sequence-specific binding to a target RNA molecule, and the terpyridine-copper complex catalyzes the cleavage of the RNA backbone. In this construct, the threoninol unit acts as a crucial bridge, positioning the catalytic metal complex relative to the nucleic acid strand.

This principle can be extended to the conjugation of natural products or other biomolecules. The amino group of L-allo-threoninol provides a reactive handle for amide bond formation with carboxylic acid-containing natural products. The two hydroxyl groups remain available for subsequent derivatization, such as conversion to phosphoramidites for oligonucleotide synthesis or attachment to other linkers for bioconjugation. This approach enables the creation of hybrid molecules that combine the specific targeting or biological activity of an oligonucleotide or other biomolecule with the therapeutic or structural properties of a natural product, all connected via a stereochemically defined chiral linker.

Applications of 2s,3r 2 Aminobutane 1,3 Diol in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block in Complex Organic Molecule Construction

A chiral building block is an enantiomerically pure molecule used as a starting material in the synthesis of more complex chiral compounds. The defined stereochemistry of (2S,3R)-2-aminobutane-1,3-diol serves as a chiral scaffold, allowing chemists to construct larger molecules with predictable stereochemical outcomes. This is crucial in fields where the three-dimensional structure of a molecule dictates its function, such as in pharmaceuticals and biologically active compounds.

Synthesis of Chiral Pharmaceuticals and Biologically Active Intermediates

The 2-amino-1,3-diol motif is a cornerstone of many biologically significant molecules, particularly sphingolipids and their analogues. Sphingolipids are essential components of cell membranes and are involved in critical cellular processes like signal transduction, cell recognition, and apoptosis. The specific (2S,3R) stereochemistry of the aminodiol unit is often vital for a molecule's biological function.

One of the most prominent examples is the synthesis of sphingoid bases such as sphinganine. Sphinganine, or (2S,3R)-2-aminooctadecane-1,3-diol, contains the same core stereochemical arrangement as this compound, but with a long alkyl chain. Synthetic strategies targeting sphinganine and its derivatives often rely on building blocks that establish this precise stereochemistry early in the synthetic route. researchgate.net

Furthermore, the aminodiol structure is a key feature in various immunosuppressive agents. For instance, the drug FTY720 (Fingolimod) is a structural analogue of sphingosine (B13886). The synthesis of FTY720 and related 2-substituted 2-aminopropane-1,3-diols highlights the pharmaceutical industry's focus on this chiral motif to create potent and selective therapeutics. nih.gov The absolute configuration of the chiral centers in these molecules is essential for their potent immunosuppressive activity. nih.gov

Precursor in Fine Chemical Production

Beyond pharmaceuticals, chiral aminodiols are valuable precursors in the production of various fine chemicals, including chiral auxiliaries, ligands, and specialty materials. chimia.ch Chiral auxiliaries are compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

This compound can be derivatized to form various chiral auxiliaries. For example, it can be converted into oxazolidinone derivatives. These auxiliaries are widely used in asymmetric alkylation and aldol (B89426) reactions, providing high levels of stereocontrol in the formation of new carbon-carbon bonds. The predictable stereochemical induction is a direct result of the well-defined spatial orientation of the substituents on the auxiliary's chiral backbone.

The table below summarizes the role of the this compound motif as a chiral building block.

Ligand Development in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. The effectiveness of these catalysts often relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The bifunctional nature of this compound, with both nitrogen (amine) and oxygen (hydroxyl) donor atoms, makes it an excellent scaffold for developing such ligands. nih.gov

Metal Coordination Chemistry for Enantioselective Transformations

Amino alcohols are effective ligands for a variety of transition metals, including copper, cobalt, nickel, and zinc. alfa-chemistry.com When this compound or its derivatives act as ligands, they can form stable chelate complexes with metal ions. The fixed stereochemistry of the ligand forces the metal's coordination sphere into a specific, asymmetric geometry.

This chiral metallic environment is the key to enantioselective transformations. Substrates approaching the metal center are forced into a preferred orientation, leading to the selective formation of one enantiomer of the product over the other. This principle is applied in numerous catalytic reactions, such as asymmetric hydrogenation, cyclopropanation, and carbon-carbon bond-forming reactions. For example, chiral aminodiol-metal complexes have been used as catalysts in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. nih.gov

Design of Chiral Catalysts Incorporating this compound Motifs

The design of effective chiral catalysts involves creating a well-defined and sterically hindered active site. The this compound scaffold provides a rigid and predictable framework for achieving this. The amine and hydroxyl groups can be readily modified to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance for a specific catalytic transformation.

For instance, the hydroxyl groups can be etherified with bulky groups to increase steric hindrance around the metal center, enhancing enantioselectivity. The amine group can be part of a larger heterocyclic structure, such as an oxazine, which can result in conformationally constrained and highly effective catalysts. nih.gov These structural modifications allow for the systematic development of catalyst libraries to find the optimal catalyst for a desired reaction.

The following table details examples of catalyst systems derived from chiral aminodiol motifs.

Use in Stereoselective Reaction Methodologies

Stereoselective reactions are chemical reactions that favor the formation of one stereoisomer over another. wikipedia.org this compound is employed in various stereoselective methodologies, either as a chiral auxiliary to direct the reaction of a substrate or as a ligand in a catalytic system.

When used as a chiral auxiliary, the compound is covalently attached to the starting material. The inherent chirality of the auxiliary then directs the approach of reagents from a specific face, leading to a diastereoselective reaction. For example, in an aldol reaction, an enolate derived from a substrate bearing an auxiliary based on this compound would react with an aldehyde to preferentially form one diastereomer of the β-hydroxy carbonyl product. The high degree of predictability and reliability makes chiral auxiliaries a powerful tool in organic synthesis. williams.edu

In catalytic applications, ligands derived from this compound are used to control the stereochemistry of reactions like asymmetric reductions, oxidations, and conjugate additions. The ligand-metal complex creates a chiral pocket in which the reaction occurs, and the steric and electronic interactions within this pocket favor the transition state leading to one specific enantiomer of the product. nih.gov The development of such methodologies is crucial for the efficient and environmentally benign synthesis of enantiomerically pure compounds.

The table below outlines some stereoselective reactions where the aminodiol motif is utilized.

Asymmetric Reduction Applications

Chiral amino alcohols are foundational in the development of catalysts for asymmetric reductions, particularly in the formation of oxazaborolidine catalysts, famously used in Corey-Bakshi-Shibata (CBS) reductions of prochiral ketones. These catalysts are typically derived from chiral β-amino alcohols. In principle, this compound, with its defined stereochemistry, has the structural requisites to serve as a chiral precursor for such catalysts. The formation of a chiral ligand or an oxazaborolidine from this aminodiol could theoretically be employed to induce enantioselectivity in the reduction of ketones to chiral secondary alcohols.

However, a thorough review of available literature did not yield specific examples or data tables detailing the performance of catalysts derived directly from this compound in asymmetric reduction processes. Research in this area tends to focus on more commonly available or synthetically accessible chiral amino alcohols. The potential efficacy of this compound in this application remains a subject for future investigation.

Chemo- and Biocatalytic Cascade Reactions

Chemo- and biocatalytic cascade reactions represent a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single pot through a sequence of catalytic steps. Chiral molecules like this compound can be envisioned to participate in such cascades in several ways:

As a Chiral Building Block: The molecule itself could be a substrate that is sequentially modified by a series of chemical and/or enzymatic catalysts to produce more complex chiral products.

As a Chiral Catalyst or Ligand: A catalyst or ligand derived from this compound could be employed in one of the chemo-catalytic steps of a cascade reaction.

In Biocatalytic Cascades: While less common for a synthetic aminodiol to be a direct substrate for a multi-enzyme cascade without prior functionalization, it could potentially be synthesized via a biocatalytic route involving enzymes such as transaminases and reductases.

Despite these theoretical possibilities, the current body of scientific literature does not provide specific examples or detailed research findings on the application of this compound in either chemo- or biocatalytic cascade reactions. The exploration of this compound within the context of cascade catalysis is an area that awaits scientific inquiry.

Biological and Biomedical Research Applications of 2s,3r 2 Aminobutane 1,3 Diol Derivatives

Investigation of Antiviral Activities

The unique structural features of (2S,3R)-2-aminobutane-1,3-diol make it an attractive scaffold for the synthesis of molecules that can interfere with viral life cycles. The primary focus in this area has been on the creation of novel nucleoside analogs and other antiviral agents.

Development of Nucleoside Analogs and Antiviral Agents

Nucleoside analogs are a cornerstone of antiviral therapy, particularly for viruses like HIV and herpes simplex virus (HSV). These molecules mimic natural nucleosides and are incorporated into the viral DNA or RNA, where they act as chain terminators, halting replication. The chiral centers of this compound provide a rigid framework upon which nucleobases can be attached, creating acyclic nucleoside analogs. The precise stereochemistry is crucial as viral polymerases are highly selective.

While extensive research exists on various nucleoside analogs, specific studies detailing the synthesis of such analogs directly from this compound and their subsequent antiviral testing are not widely documented in publicly available research. The general principle, however, involves chemically modifying the amino and hydroxyl groups of the diol to attach a heterocyclic base (like purine (B94841) or pyrimidine) and to facilitate phosphorylation within the host cell, which is necessary for its activation.

Studies on Inhibition of Viral Replication (e.g., HIV, HSV, Influenza)

The ultimate goal of developing antiviral agents is to inhibit the replication of viruses such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus. Derivatives of amino sugars and related compounds have been investigated for their ability to interfere with viral replication, often by inhibiting key viral enzymes like reverse transcriptase in HIV or neuraminidase in influenza.

Antimicrobial Properties of Synthesized Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria and fungi. The structural motif of amino alcohols is found in many natural and synthetic antimicrobial compounds.

Research on Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of amino alcohols have been synthesized and tested for their ability to combat both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of the bacterial cell membrane. For example, synthetic 1,3-bis(aryloxy)propan-2-amines, which share a structural similarity with derivatives of this compound, have demonstrated activity primarily against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In one study, several of these compounds were tested, with some showing significant inhibitory effects at low concentrations. mdpi.com The data below summarizes the minimal inhibitory concentrations (MIC) for some of these related compounds against various Gram-positive bacteria.

| Compound ID | S. pyogenes MIC (µg/mL) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| CPD20 | 2.5 | 2.5 | 5 |

| CPD22 | 2.5 | 5 | 5 |

| CPD18 | 10 | 10 | >10 |

| CPD21 | 10 | 10 | >10 |

| Data sourced from studies on structurally similar 1,3-bis(aryloxy)propan-2-amines. mdpi.com |

This data highlights the potential of the amino-diol scaffold in developing new antibacterial agents. However, direct studies on derivatives of this compound are needed to confirm this potential.

Antifungal Applications

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing health concern. The (2S,3R)-amino alcohol structure is a key feature in some antifungal agents. Research on a related compound, (2S,3R)-2-aminododecan-3-ol, which shares the same core stereochemistry, has demonstrated its potential as an antifungal agent. This compound was synthesized and evaluated against several Candida strains, showing activity comparable to the standard drug miconazole. google.com

The antifungal activity of (2S,3R)-2-aminododecan-3-ol against various fungal strains is presented below.

| Fungal Strain | (2S,3R)-2-aminododecan-3-ol MIC (µg/mL) | Miconazole MIC (µg/mL) |

| Candida albicans ATCC 24433 | 8 | 4 |

| Candida albicans ATCC 90028 | 8 | 4 |

| Candida tropicalis ATCC 20336 | 16 | 8 |

| Candida parapsilosis ATCC 22019 | 4 | 2 |

| Cryptococcus neoformans ATCC 34877 | 4 | 2 |

| Data for the structurally related compound (2S,3R)-2-aminododecan-3-ol. google.com |

These findings suggest that long-chain derivatives based on the this compound scaffold could be a promising avenue for the development of new antifungal drugs.

Enzyme Mechanism Studies and Substrate Modeling

The well-defined three-dimensional structure of this compound and its derivatives makes them useful tools for biochemists studying enzyme mechanisms. They can be used to create substrate analogs or potential enzyme inhibitors. By designing molecules that mimic the transition state of an enzyme-catalyzed reaction, researchers can develop potent and highly specific inhibitors.

The amino and hydroxyl groups can be modified to interact with specific residues in an enzyme's active site. For example, derivatives of this diol could be designed to target proteases, kinases, or glycosidases, which are important drug targets. By incorporating this chiral scaffold into larger molecules, scientists can probe the steric and electronic requirements of an enzyme's active site. This approach is fundamental in rational drug design, where understanding the enzyme-substrate or enzyme-inhibitor interactions at a molecular level is crucial for developing more effective drugs. While the principle is well-established, specific published studies detailing the use of this compound derivatives for modeling substrates of particular enzymes are limited.

Probing Catalytic Properties of Enzymes Involved in Amino Acid Metabolism

Extensive research has not revealed specific studies detailing the use of this compound derivatives for probing the catalytic properties of enzymes involved in amino acid metabolism.

Role in Nucleic Acid Research

The chiral nature of aminobutane-1,3-diol derivatives has been instrumental in the design of novel artificial nucleic acid analogues. These synthetic constructs have been investigated for their ability to modulate the stability of DNA and RNA structures and for their potential as biological probes.

Enhancing Stability of DNA/RNA Structures

Research into a closely related analogue, (R)-4-amino-butane-1,3-diol, has led to the development of a new artificial nucleic acid, termed (R)-Am-BuNA. nih.gov In this analogue, the aminobutane diol moiety forms a simplified, acyclic phosphodiester backbone. The incorporation of (R)-Am-BuNA monomers into DNA oligonucleotides has been shown to influence the thermal stability of the resulting duplexes. nih.gov

The effect on thermal stability is highly dependent on the position of the modification within the oligonucleotide sequence. For instance, substitutions near the ends of a DNA strand result in a less significant decrease in the melting temperature (Tm) compared to modifications in the middle of the sequence. Interestingly, in the context of G-quadruplex structures, such as a thrombin-binding DNA aptamer, the substitution of a single thymidine (B127349) with an (R)-Am-BuNA modified nucleobase can lead to a slight increase in thermal stability. nih.gov This suggests that these derivatives can be strategically employed to either maintain or enhance the stability of specific nucleic acid structures.

| Modification Position | Change in Tm (°C) | Reference |

|---|---|---|

| Middle of sequence | Marked decrease | |

| Near terminals | Less significant decrease | |

| 7th position of Thrombin-Binding Aptamer (TBA) | Slight increase | nih.gov |

Incorporation into Modified Oligonucleotides for Biological Probes

The synthesis of phosphoramidite (B1245037) monomers of (R)-Am-BuNA allows for their incorporation into DNA oligonucleotides using standard solid-phase synthesis techniques. nih.gov This straightforward integration into existing methodologies makes them accessible for the development of biological probes.

A key feature of these modified oligonucleotides is their enhanced resistance to enzymatic degradation. Studies have shown that even a single incorporation of an (R)-Am-BuNA modified nucleobase can significantly inhibit the degradation of the oligonucleotide by enzymes such as fetal bovine serum (FBS) and snake venom phosphodiesterase (SVPDE). nih.gov This increased biological stability is a critical attribute for the development of effective biological probes and nucleic acid-based drugs, as it can prolong their functional lifespan in a biological environment. nih.gov The ability to act as capping nucleotides further underscores their potential in therapeutic applications. nih.gov

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Synthesis | Incorporation via phosphoramidite monomers | Compatible with standard DNA synthesis | nih.gov |

| Enzymatic Stability | Greatly inhibited degradation by FBS and SVPDE | Increased lifespan as biological probes | nih.gov |

| Application | Promising as capping nucleotides | Potential for nucleic acid drug development | nih.gov |

Advanced Analytical and Characterization Techniques for 2s,3r 2 Aminobutane 1,3 Diol

Enantioselective Separation Techniques

Enantioselective separation is paramount for distinguishing between the stereoisomers of 2-aminobutane-1,3-diol (B11762401). Because enantiomers exhibit identical physical and chemical properties in an achiral environment, specialized chiral selectors or environments are necessary to achieve resolution. Chromatographic and electrophoretic techniques are the cornerstones of modern chiral analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a leading technique for the separation of chiral compounds. The development of a successful method hinges on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which can be part of either the stationary phase or the mobile phase. fujifilm.com This interaction leads to different retention times for each enantiomer, enabling their separation.

The most crucial element in direct chiral HPLC is the Chiral Stationary Phase (CSP). Among the most versatile and widely used CSPs are those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. yakhak.orgnih.gov These natural polymers are derivatized, commonly with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate), and then coated or immobilized onto a silica (B1680970) support. chiralpedia.com

Coated vs. Immobilized CSPs: Coated CSPs involve the physical adsorption of the polysaccharide derivative onto the silica. While effective, they have limitations regarding the solvents that can be used in the mobile phase, as aggressive solvents can strip the coating. chiralpedia.com Immobilized CSPs, where the chiral selector is covalently bonded to the silica, offer superior robustness and a much wider range of compatible solvents, including those typically avoided with coated phases like dichloromethane (B109758), chloroform, and ethyl acetate. chiralpedia.comacs.org This expanded solvent compatibility provides greater flexibility in method development to optimize selectivity and resolution.

The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. researchgate.net The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the analyte can interact. For a molecule like 2-aminobutane-1,3-diol, the amino and hydroxyl groups are key interaction points for hydrogen bonding with the carbamate (B1207046) groups on the CSP.

Optimization of a separation involves screening various CSPs and mobile phases. Mobile phases in normal-phase mode typically consist of a non-polar alkane (like n-hexane or n-heptane) with a polar alcohol modifier (such as 2-propanol or ethanol). nih.gov The type and concentration of the alcohol modifier are critical parameters that significantly influence retention and enantioselectivity.

| Commercial Name | Chiral Selector | Support | Type | Typical Applications |

|---|---|---|---|---|

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Silica Gel | Immobilized | Broad range of racemates, including amines and alcohols. yakhak.org |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Silica Gel | Coated | General purpose, widely used for various functional groups. |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Silica Gel | Immobilized | Separation of structurally similar isomers and enantiomers. acs.org |

| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Silica Gel (sub-2 µm) | Immobilized | High-efficiency separations of various drug classes. nih.gov |

There are two primary approaches to chiral separation by HPLC: direct and indirect.

Direct Methods: This is the most common approach, where the enantiomers are separated directly on a CSP, as described above. The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Direct methods are generally preferred as they are less labor-intensive and avoid potential complications from derivatization reactions. sigmaaldrich.com

Indirect Methods: In this approach, the enantiomeric mixture of 2-aminobutane-1,3-diol is first derivatized by reacting it with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column). fujifilm.comnih.gov

For the primary amino group in 2-aminobutane-1,3-diol, common CDAs include o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (like N-acetyl-L-cysteine) or reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). nih.gov The main drawbacks of the indirect method are the need for a pure CDA, the potential for racemization during the reaction, and the possibility of different reaction kinetics for each enantiomer, which could lead to inaccurate quantification. mdpi.com

| Feature | Direct Method | Indirect Method |

|---|---|---|

| Stationary Phase | Chiral (CSP) | Achiral (e.g., C18, silica) |

| Sample Preparation | Minimal, dissolution in mobile phase | Derivatization with a Chiral Derivatizing Agent (CDA) |

| Advantages | Simpler, faster method development, no risk of racemization from derivatization, suitable for preparative scale. | Uses conventional, less expensive columns; may offer higher efficiency and better detection (if CDA is fluorescent). |

| Disadvantages | CSPs are expensive; finding a suitable CSP can require extensive screening. | Requires enantiomerically pure CDA; risk of racemization; reaction kinetics may differ for enantiomers; extra sample preparation step. mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com It typically uses supercritical carbon dioxide (CO2) as the primary mobile phase, mixed with a small amount of an organic modifier (co-solvent), such as methanol (B129727) or ethanol. tandfonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

Polysaccharide-based CSPs are the most widely used columns in chiral SFC, demonstrating excellent performance and durability. chromatographyonline.com The separation mechanism is similar to normal-phase HPLC, relying on interactions between the analyte and the CSP. For polar compounds like 2-aminobutane-1,3-diol, small amounts of additives (e.g., a basic amine like diethylamine (B46881) or an acid like trifluoroacetic acid) are often added to the modifier to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica support. chromatographyonline.com

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | Immobilized Polysaccharide-based CSP | Provides chiral recognition. |

| Mobile Phase | CO₂ / Methanol (or Ethanol) gradient | Elutes analytes from the column. |

| Co-solvent % | 5-40% | Modifies mobile phase polarity and analyte solubility. |

| Additive | 0.1-0.3% Alkylamine (e.g., Isopropylamine) | Improves peak shape for basic analytes. |

| Back Pressure | 100-150 bar | Maintains CO₂ in a supercritical state. |

| Temperature | 35-40 °C | Affects solubility, viscosity, and selectivity. |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is a highly efficient technique for the separation of volatile and thermally stable compounds. chromtech.com Due to the polar amino and hydroxyl functional groups, 2-aminobutane-1,3-diol is not sufficiently volatile for direct GC analysis. Therefore, derivatization is required to block these active sites, reduce polarity, and increase volatility. sigmaaldrich.com A common two-step derivatization involves esterification of the hydroxyl groups followed by acylation of the amino group, for example, using trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comsigmaaldrich.com

The separation of the resulting volatile derivatives is performed on a chiral capillary column. The most common and effective CSPs for chiral GC are based on derivatized cyclodextrins diluted in a polysiloxane polymer. gcms.czgcms.cz Cyclodextrins are chiral, bucket-shaped molecules that can include one of the enantiomers more favorably within their cavity, leading to separation based on differences in the stability of the diastereomeric host-guest complexes. chromatographyonline.com

The choice of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated, or trifluoroacetylated) and the size of the cyclodextrin (α, β, or γ) determine the column's selectivity. researchgate.net For diols and amino alcohols, columns like trifluoroacetyl-derivatized gamma-cyclodextrin (B1674603) (e.g., Astec CHIRALDEX G-TA) have shown excellent selectivity. sigmaaldrich.comchromatographyonline.com Optimization of the GC method involves adjusting the oven temperature program; lower temperatures generally increase enantioselectivity but also lead to longer analysis times. gcms.cz

| Parameter | Condition (based on 1,2-Alkyldiol analysis) sigmaaldrich.com |

|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |

| Column | Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | e.g., 80 °C, ramp 5 °C/min to 130 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Enantiomer Discrimination

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative to chromatographic methods for chiral separations. mdpi.com In CE, separation is achieved based on the differential migration of ions in an electric field. To separate enantiomers, which have the same charge-to-mass ratio, a chiral selector must be added to the background electrolyte (BGE). nih.gov

Cyclodextrins and their derivatives (both neutral and charged) are the most widely used chiral selectors in CE. mdpi.combme.hu The analyte forms transient inclusion complexes with the cyclodextrin cavity. Differences in the binding constants of the two enantiomers with the chiral selector result in different effective mobilities, leading to their separation. mdpi.com

For a basic compound like 2-aminobutane-1,3-diol, analysis is typically performed in an acidic BGE where the amino group is protonated, rendering the molecule cationic. The choice of cyclodextrin is critical; neutral cyclodextrins (like hydroxypropyl-β-cyclodextrin) or anionic derivatives (like sulfated-β-cyclodextrin) are often effective. mdpi.com Method optimization involves adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. nih.gov

| Parameter | Description | Effect on Separation |

|---|---|---|

| Chiral Selector (CS) Type | Neutral (e.g., HP-β-CD) or charged (e.g., Sulfated-β-CD) cyclodextrins are common. mdpi.com | Determines the enantioselective interaction; charged selectors can also modify the electroosmotic flow (EOF). |

| CS Concentration | Typically in the range of 5-20 mM. | Affects the degree of complexation; higher concentrations can increase resolution up to a saturation point. |

| BGE pH | Usually acidic (e.g., pH 2.5-4.0) for basic analytes like amino alcohols. | Controls the ionization state of the analyte and silanol groups on the capillary wall, affecting mobility and EOF. |

| Applied Voltage | Typically 15-30 kV. | Drives the separation; higher voltages lead to shorter analysis times but increase Joule heating, which can degrade resolution. |

Spectroscopic and Diffraction-Based Structural Elucidation

The unambiguous determination of the stereochemistry of chiral molecules is a critical aspect of chemical and pharmaceutical research. For (2S,3R)-2-aminobutane-1,3-diol, a compound with two stereocenters, a combination of advanced analytical techniques is essential to confirm its specific three-dimensional arrangement. These methods provide detailed information on connectivity, relative and absolute stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the relative stereochemistry.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals to the correct atoms in the molecule. The relative stereochemistry of the amino and hydroxyl groups can often be inferred from the coupling constants (J-values) between the protons on the C2 and C3 carbons observed in the ¹H NMR spectrum. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, providing crucial information about their spatial proximity and thus the relative configuration of the stereocenters.

To determine the enantiomeric purity and assign the absolute stereochemistry, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often used in conjunction with NMR. When a CSA is added to a solution of the analyte, it forms diastereomeric complexes that are non-covalently bonded. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of enantiomers. For example, the use of (R)-(-)- or (S)-(+)-mandelic acid as a CSA can induce chemical shift differences (non-equivalence) in the ¹H or ¹³C NMR spectra of the enantiomers of 2-aminobutane-1,3-diol, enabling the determination of enantiomeric excess.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Note: Data are illustrative and can vary based on solvent and experimental conditions.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 3.50-3.65 | m | - |

| H-2 | 2.85-2.95 | m | - |

| H-3 | 3.75-3.85 | m | - |

| H-4 | 1.10-1.20 | d | ~6.5 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry. For this compound, single-crystal X-ray diffraction analysis can definitively confirm both the relative and absolute configuration of the two stereocenters.

The process involves growing a suitable single crystal of the compound or a derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. To establish the absolute stereochemistry, anomalous dispersion effects are often utilized, typically by incorporating a heavy atom into the crystal structure or by using a chiral derivative. The Flack parameter is a critical value obtained during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known chiral reference confirms the assignment.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 13.678 |

| Flack Parameter | 0.02(3) |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds based on their mass-to-charge ratio (m/z). For this compound, MS can confirm the molecular weight and provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Common ionization techniques for this type of polar molecule include Electrospray Ionization (ESI) and Chemical Ionization (CI). In the mass spectrum, the compound typically appears as the protonated molecule [M+H]⁺. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, characteristic fragments. While standard MS cannot distinguish between stereoisomers, it can be coupled with chiral chromatography (LC-MS) for their separation and individual quantification. This is particularly useful for analyzing the compound in complex matrices.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 106.0863 | 106.0861 |

Chiroptical Analytical Methods (e.g., Circular Dichroism Spectroscopy)

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral compound. This differential absorption, known as the Cotton effect, is highly sensitive to the stereochemistry of the molecule.

The CD spectrum of this compound will show positive or negative peaks at specific wavelengths, which is a unique fingerprint of its absolute configuration. By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute stereochemistry can be assigned. CD spectroscopy is a valuable tool for confirming the enantiomeric purity and for studying conformational changes of the molecule in solution.

Computational and Theoretical Studies on 2s,3r 2 Aminobutane 1,3 Diol

Molecular Modeling and Conformational Analysis

Molecular modeling of (2S,3R)-2-aminobutane-1,3-diol would involve the use of computational methods to understand its three-dimensional structure and conformational landscape. Conformational analysis is crucial as the spatial arrangement of the amino and hydroxyl groups dictates the molecule's physical, chemical, and biological properties.

This analysis would typically begin by identifying all possible rotational isomers (conformers) arising from the rotation around the single bonds, particularly the C2-C3 bond. Researchers would employ molecular mechanics force fields or, for higher accuracy, quantum mechanics methods to perform a systematic or stochastic conformational search. The goal is to locate all low-energy minima on the potential energy surface.

For each stable conformer, key data points would be calculated, including:

Relative Energy: The energy of each conformer relative to the most stable (global minimum) structure, typically reported in kcal/mol or kJ/mol.

Boltzmann Population: The predicted percentage of each conformer at a given temperature (e.g., 298.15 K), calculated from their relative energies.

Key Dihedral Angles: The specific angles that define the geometry of each conformer.

Intramolecular Interactions: Identification of hydrogen bonds or steric clashes that stabilize or destabilize certain conformations.

Such a study would likely conclude that conformations stabilized by intramolecular hydrogen bonds between the hydroxyl and amino groups are energetically favored.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are essential for predicting its reactivity. nih.gov Methods like Density Functional Theory (DFT) are commonly used for these calculations. researchgate.netmdpi.com

A theoretical study on this compound would report on several key electronic parameters:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, such as the lone pairs on the oxygen and nitrogen atoms) and electron-poor regions (electrophilic sites).

Calculated pKa Values: Theoretical methods can be employed to calculate the acidity or basicity of the functional groups, providing predicted pKa values for the amino and hydroxyl groups. researchgate.net

These calculations would allow for predictions about how this compound would behave in different chemical environments and reactions.

Simulation of Chiral Recognition Mechanisms in Catalysis and Separation

As a chiral molecule, this compound can be used as a ligand in asymmetric catalysis or as a selectand in chiral separation processes. utwente.nl Computational simulations are powerful tools for understanding the mechanisms of chiral recognition at the molecular level.

A typical simulation study in this area would involve:

Docking Studies: Modeling the interaction of the (2S,3R) and (2R,3S) enantiomers with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase. The calculations would determine the preferred binding orientation and calculate the interaction energies.

Molecular Dynamics (MD) Simulations: MD simulations would be used to explore the dynamic behavior of the diastereomeric complexes formed between the amino alcohol and the chiral selector. nih.gov This allows for the analysis of the stability of intermolecular interactions (e.g., hydrogen bonds) over time.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) would be used to calculate the binding free energies for the different stereoisomers. A significant difference in binding energy would explain the observed enantioselectivity.

The results would elucidate the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, steric hindrance) responsible for distinguishing between the different stereoisomers, which is the basis for chiral recognition.

Active Site Modeling of Enzymes Interacting with Amino Alcohol Substrates

Chiral amino alcohols are important building blocks in many pharmaceuticals and often interact with enzymes. frontiersin.orgnih.gov Active site modeling can clarify how a substrate like this compound binds to an enzyme and undergoes a chemical transformation. nih.govjackwestin.com

Computational modeling of such an interaction would proceed in several steps:

Homology Modeling: If the crystal structure of the target enzyme is unknown, a 3D model would be built based on the known structure of a related protein.

Molecular Docking: The this compound substrate would be docked into the enzyme's active site. taylorandfrancis.com This predicts the most likely binding pose and identifies key amino acid residues involved in the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the enzymatic reaction, a QM/MM approach would be used. The substrate and the immediate catalytic residues of the active site are treated with a high-level quantum mechanics method, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. nih.gov